5-[2-Chloro-5-(trifluoromethyl)phenoxy]-2-nitrobenzonitrile
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Overview
Description
5-[2-Chloro-5-(trifluoromethyl)phenoxy]-2-nitrobenzonitrile is a complex organic compound characterized by the presence of chloro, trifluoromethyl, phenoxy, nitro, and benzonitrile functional groups. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-Chloro-5-(trifluoromethyl)phenoxy]-2-nitrobenzonitrile typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-chloro-5-(trifluoromethyl)phenol with 2-nitrobenzonitrile under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like palladium or copper to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-[2-Chloro-5-(trifluoromethyl)phenoxy]-2-nitrobenzonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can convert nitro groups to amines.
Substitution: This reaction can replace one functional group with another, such as halogen exchange.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 5-[2-Chloro-5-(trifluoromethyl)phenoxy]-2-aminobenzonitrile, while substitution reactions can produce various derivatives with different functional groups .
Scientific Research Applications
5-[2-Chloro-5-(trifluoromethyl)phenoxy]-2-nitrobenzonitrile has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 5-[2-Chloro-5-(trifluoromethyl)phenoxy]-2-nitrobenzonitrile involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Acifluorfen: A similar compound with herbicidal properties.
Methyl 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoate: Another related compound with similar structural features
Uniqueness
5-[2-Chloro-5-(trifluoromethyl)phenoxy]-2-nitrobenzonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethyl group, in particular, enhances its stability and lipophilicity, making it valuable for various applications .
Properties
CAS No. |
50594-65-5 |
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Molecular Formula |
C14H6ClF3N2O3 |
Molecular Weight |
342.65 g/mol |
IUPAC Name |
5-[2-chloro-5-(trifluoromethyl)phenoxy]-2-nitrobenzonitrile |
InChI |
InChI=1S/C14H6ClF3N2O3/c15-11-3-1-9(14(16,17)18)6-13(11)23-10-2-4-12(20(21)22)8(5-10)7-19/h1-6H |
InChI Key |
MLIRWLLSJRENFY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)OC2=CC(=C(C=C2)[N+](=O)[O-])C#N)Cl |
Origin of Product |
United States |
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